11-azatricyclo[5.3.1.0,4,11]undeca-1,3,5,7,9-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-azatricyclo[5.3.1.0,4,11]undeca-1,3,5,7,9-pentaene typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
it is generally produced in research laboratories using the aforementioned synthetic routes .
Analyse Chemischer Reaktionen
Types of Reactions
11-azatricyclo[5.3.1.0,4,11]undeca-1,3,5,7,9-pentaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
11-azatricyclo[5.3.1.0,4,11]undeca-1,3,5,7,9-pentaene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 11-azatricyclo[5.3.1.0,4,11]undeca-1,3,5,7,9-pentaene involves its interaction with various molecular targets. The nitrogen atom in its structure allows it to form hydrogen bonds and interact with other molecules, potentially affecting biological pathways. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Azabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Another heterocyclic compound with a similar structure but different ring fusion.
Pyrrolo[2,1,5-cd]indolizine: A compound with a similar core structure but different substituents.
Uniqueness
11-azatricyclo[5.3.1.0,4,11]undeca-1,3,5,7,9-pentaene is unique due to its specific tricyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
209-81-4 |
---|---|
Molekularformel |
C10H7N |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
11-azatricyclo[5.3.1.04,11]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C10H7N/c1-2-8-4-6-10-7-5-9(3-1)11(8)10/h1-7H |
InChI-Schlüssel |
DTPOQEUUHFQKSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC=C3N2C(=C1)C=C3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.